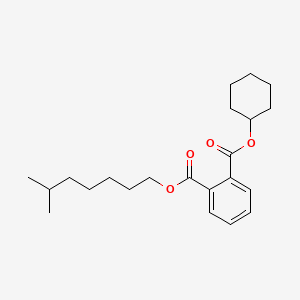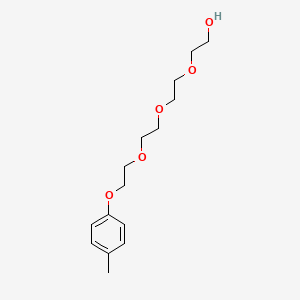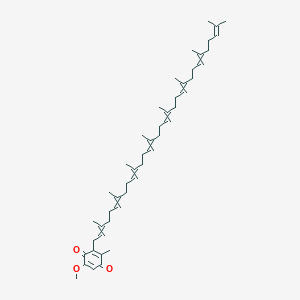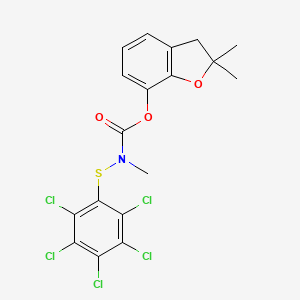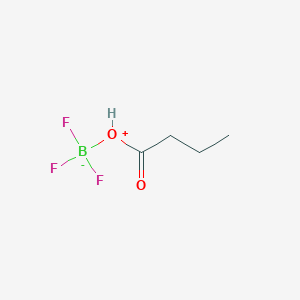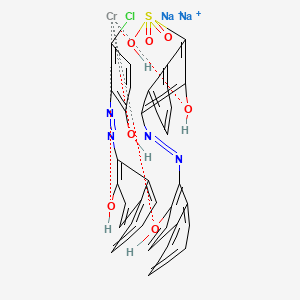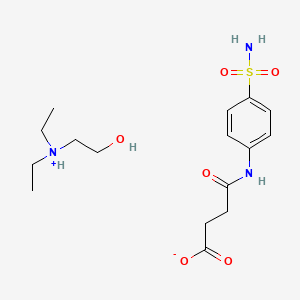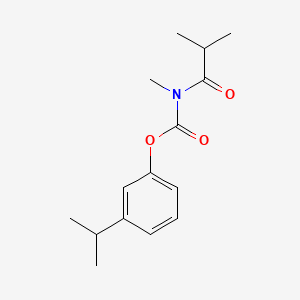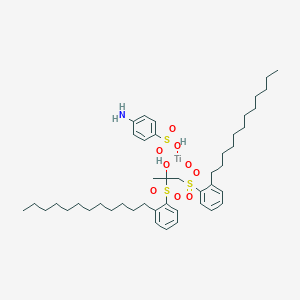
(4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium is a complex organotitanium compound with the molecular formula C45H71NO10S3Ti. This compound is known for its unique chemical structure, which includes a titanium center coordinated with sulfonate and isopropoxide ligands. It is used in various scientific and industrial applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with 4-aminobenzenesulfonic acid and dodecylbenzenesulfonic acid under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the mixture is refluxed to ensure complete reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using in-line analytical techniques. The product is then isolated and purified using large-scale crystallization or distillation methods .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and corresponding sulfonate derivatives.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The sulfonate and isopropoxide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles or electrophiles in organic solvents.
Major Products Formed
Oxidation: Titanium dioxide and sulfonate derivatives.
Reduction: Lower oxidation state titanium compounds.
Substitution: New organotitanium compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
(4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its anticancer properties and potential use in targeted therapy.
Industry: Utilized in the production of high-performance materials and coatings
Wirkmechanismus
The mechanism of action of (4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium involves its ability to coordinate with various substrates through its titanium center. This coordination can activate the substrates towards various chemical transformations. The sulfonate and isopropoxide ligands play a crucial role in stabilizing the titanium center and facilitating the transfer of electrons during reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium isopropoxide: A simpler titanium compound with isopropoxide ligands.
Titanium dioxide: An oxide form of titanium used in various applications.
Titanium tetrachloride: A titanium compound with chloride ligands used in organic synthesis.
Uniqueness
(4-Aminobenzenesulfonato-o)bis(dodecylbenzenesulfonato-o)(propan-2-olato)titanium is unique due to its combination of sulfonate and isopropoxide ligands, which provide both stability and reactivity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C45H71NO9S3Ti |
|---|---|
Molekulargewicht |
914.1 g/mol |
IUPAC-Name |
4-aminobenzenesulfonic acid;1,2-bis[(2-dodecylphenyl)sulfonyl]propan-2-ol;oxotitanium |
InChI |
InChI=1S/C39H64O5S2.C6H7NO3S.O.Ti/c1-4-6-8-10-12-14-16-18-20-22-28-35-30-24-26-32-37(35)45(41,42)34-39(3,40)46(43,44)38-33-27-25-31-36(38)29-23-21-19-17-15-13-11-9-7-5-2;7-5-1-3-6(4-2-5)11(8,9)10;;/h24-27,30-33,40H,4-23,28-29,34H2,1-3H3;1-4H,7H2,(H,8,9,10);; |
InChI-Schlüssel |
GHLZIVMZSLVQAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)CC(C)(O)S(=O)(=O)C2=CC=CC=C2CCCCCCCCCCCC.C1=CC(=CC=C1N)S(=O)(=O)O.O=[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


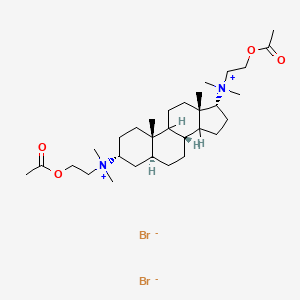
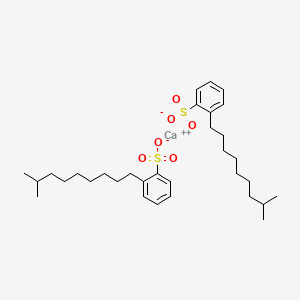
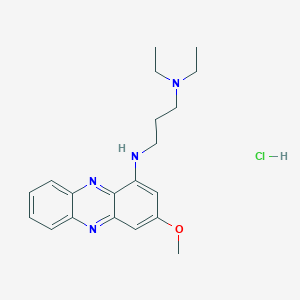
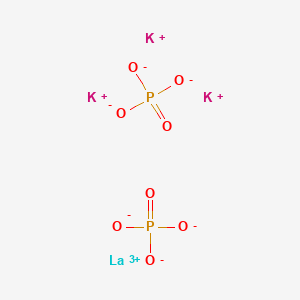
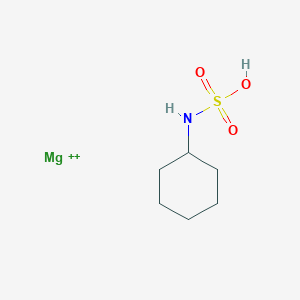
![ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate](/img/structure/B13765439.png)
